molecular formula C166H268N54O48S7 B1140072 ShK-Dap22 CAS No. 220384-25-8

ShK-Dap22

Cat. No. B1140072
CAS RN: 220384-25-8
M. Wt: 4012.7
InChI Key:
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Description

ShK-Dap22 is a derivative of ShK, a peptide isolated from Stichodactyla helianthus venom. It has been engineered to enhance selectivity and potency against the Kv1.3 channel, a potassium channel in T lymphocytes, making it an area of interest for immunosuppressive applications. This modification involves the substitution of Lys22 with diaminopropionic acid (Dap22) (Kalman et al., 1998).

Synthesis Analysis

This compound was synthesized through a targeted mutation where Lys22 in ShK is replaced with diaminopropionic acid, focusing on improving specificity for Kv1.3 over other Kv channels. This modification is crucial for its potent immunosuppressive effects and low toxicity in vivo (Kalman et al., 1998).

Molecular Structure Analysis

The overall structure of this compound, determined through NMR data, remains similar to native ShK toxin but exhibits differences in the residues involved in potassium channel binding, highlighting the critical role of the Dap22 modification in its increased specificity and potency (Kalman et al., 1998).

Chemical Reactions and Properties

This compound's interaction with Kv1.3 channels involves a novel docking configuration facilitated by the Dap22 substitution. This interaction is essential for its immunosuppressive capabilities, providing a targeted approach to modulate immune responses without significant toxicity (Kalman et al., 1998).

Physical Properties Analysis

The modification of ShK to this compound alters its physical properties, including its stability and solubility. These changes are critical for its biological activity and potential therapeutic applications. The specific alterations in physical properties due to the Dap22 substitution, however, require further detailed studies for comprehensive understanding.

Chemical Properties Analysis

This compound exhibits selective inhibition of Kv1.3 channels, a key feature attributed to its chemical structure and the specific Dap22 modification. This selectivity is fundamental to its action as an immunosuppressant, demonstrating the importance of chemical properties in its mechanism of action (Kalman et al., 1998).

Scientific Research Applications

  • ShK-Dap22 has been identified as a highly selective and potent blocker of the T-lymphocyte voltage-gated potassium channel Kv1.3. At subnanomolar concentrations, it can suppress human T-lymphocyte proliferation in vitro, suggesting its potential as an immunosuppressant for preventing graft rejection and treating autoimmune diseases (Kalman et al., 1998).

  • This compound's increased selectivity for Kv1.3 over other potassium channels has been attributed to its altered binding configuration in the pore-vestibule region of the channel. This change in orientation, compared to the native ShK toxin, is due to the substitution of a single amino acid, which results in different interactions with Kv1.3 (Lanigan et al., 2002).

  • The application of this compound in experimental autoimmune encephalomyelitis, a model for multiple sclerosis, has demonstrated its efficacy. This compound specifically blocks Kv1.3 channels in T lymphocytes, ameliorating the clinical course of the disease when administered after the onset of symptoms (Beeton et al., 2001).

  • This compound, despite its selectivity for Kv1.3, may have limited in vivo immunosuppressant efficacy compared to other Kv1.3 blockers due to its interaction with heteromultimeric Kv1.1-Kv1.2 channels, potentially leading to undesired side effects (Middleton et al., 2003).

  • Additionally, this compound and its analogs have been considered for the treatment of multiple sclerosis and other T-cell mediated autoimmune disorders due to their blockade of Kv1.3 channels in T lymphocytes (Norton et al., 2004).

Mechanism of Action

Target of Action

ShK-Dap22 primarily targets the voltage-gated potassium channel in T lymphocytes, known as Kv1.3 . This channel is a crucial molecular target for immunosuppressive agents . This compound is highly selective for Kv1.3 over other mammalian potassium channels .

Mode of Action

This compound interacts with its target, Kv1.3, by blocking it . This blocking action is achieved through the strong binding between the diaminopropionic acid (Dap) in this compound and the His404/Asp386 residues of the Kv1.3 channel . This interaction results in the suppression of T cell activation .

Biochemical Pathways

The blocking of Kv1.3 channels by this compound leads to the depolarization of the T-cell membrane and attenuation of the calcium signaling pathway, which is vital for lymphocyte activation . This suppression of the calcium signaling pathway ultimately inhibits T cell proliferation .

Pharmacokinetics

It’s noted that the toxicity of this peptide was low in a rodent model, with a median paralytic dose of approximately 200 mg/kg body weight following intravenous administration .

Result of Action

The primary result of this compound’s action is the suppression of T cell activation . At subnanomolar concentrations, this compound has been shown to suppress anti-CD3 induced human T-lymphocyte thymidine incorporation in vitro .

Action Environment

While specific environmental factors influencing this compound’s action, efficacy, and stability are not detailed in the available resources, it’s important to note that factors such as pH, temperature, and presence of other ions could potentially influence the activity of this compound

Safety and Hazards

ShK-Dap22 should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and it should be handled only in well-ventilated areas .

Future Directions

Based on its properties and effects, ShK-Dap22 or a structural analogue may have use as an immunosuppressant for the prevention of graft rejection and for the treatment of autoimmune diseases .

properties

IUPAC Name

10,51,87-tris(4-aminobutyl)-31-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-3-hydroxypropanoyl]amino]-75-(aminomethyl)-93-(3-amino-3-oxopropyl)-60,96-dibenzyl-19,28-di(butan-2-yl)-4,54,69-tris(3-carbamimidamidopropyl)-25-(carboxymethyl)-2a,22,39,48-tetrakis(1-hydroxyethyl)-7,63,81-tris(hydroxymethyl)-72-[(4-hydroxyphenyl)methyl]-84-(1H-imidazol-4-ylmethyl)-99-methyl-66-(2-methylpropyl)-78-(2-methylsulfanylethyl)-1a,3,4a,6,9,12,18,21,24,27,30,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,86,89,92,95,98-dotriacontaoxo-6a,7a,10a,11a,33,34-hexathia-a,2,3a,5,8,11,17,20,23,26,29,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-dotriacontazatetracyclo[55.47.4.445,90.013,17]dodecahectane-36-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C166H268N54O48S7/c1-13-81(5)123-156(261)202-107(65-122(232)233)145(250)218-128(87(11)228)160(265)216-124(82(6)14-2)161(266)220-58-31-43-119(220)155(260)196-95(38-22-25-52-168)135(240)205-110(70-222)147(252)191-99(42-30-57-185-166(179)180)136(241)209-117-77-273-272-75-115-152(257)193-97(40-28-55-183-164(175)176)132(237)189-96(39-23-26-53-169)139(244)217-127(86(10)227)159(264)212-113(131(236)186-68-121(231)214-125(84(8)225)158(263)213-118(162(267)268)78-275-274-76-116(153(258)215-123)211-150(255)109(69-221)204-130(235)93(171)36-27-54-182-163(173)174)73-270-271-74-114(208-137(242)100(48-49-120(172)230)194-141(246)103(61-88-32-17-15-18-33-88)197-129(234)83(7)188-157(262)126(85(9)226)219-154(117)259)151(256)192-94(37-21-24-51-167)133(238)201-106(64-91-67-181-79-187-91)144(249)207-111(71-223)148(253)195-101(50-59-269-12)138(243)203-108(66-170)146(251)199-105(63-90-44-46-92(229)47-45-90)142(247)190-98(41-29-56-184-165(177)178)134(239)198-102(60-80(3)4)140(245)206-112(72-224)149(254)200-104(143(248)210-115)62-89-34-19-16-20-35-89/h15-20,32-35,44-47,67,79-87,93-119,123-128,221-229H,13-14,21-31,36-43,48-66,68-78,167-171H2,1-12H3,(H2,172,230)(H,181,187)(H,186,236)(H,188,262)(H,189,237)(H,190,247)(H,191,252)(H,192,256)(H,193,257)(H,194,246)(H,195,253)(H,196,260)(H,197,234)(H,198,239)(H,199,251)(H,200,254)(H,201,238)(H,202,261)(H,203,243)(H,204,235)(H,205,240)(H,206,245)(H,207,249)(H,208,242)(H,209,241)(H,210,248)(H,211,255)(H,212,264)(H,213,263)(H,214,231)(H,215,258)(H,216,265)(H,217,244)(H,218,250)(H,219,259)(H,232,233)(H,267,268)(H4,173,174,182)(H4,175,176,183)(H4,177,178,184)(H4,179,180,185)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWOJTLVNOZSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC5=CC=CC=C5)CO)CC(C)C)CCCNC(=N)N)CC6=CC=C(C=C6)O)CN)CCSC)CO)CC7=CNC=N7)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)C(C)O)C)CC8=CC=CC=C8)CCC(=O)N)C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)C(=O)O)C(C)O)C(C)O)CCCCN)CCCNC(=N)N)CCCNC(=N)N)CO)CCCCN)C(C)CC)C(C)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C166H268N54O48S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4013 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

220384-25-8
Record name 220384-25-8
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Q & A

Q1: What is ShK-Dap22 and what is its mechanism of action?

A: this compound is a synthetic analog of ShK, a peptide toxin derived from the sea anemone Stichodactyla helianthus. [, ] this compound acts as a potent and selective blocker of the voltage-gated potassium channel Kv1.3, which plays a critical role in the activation of effector memory T cells (TEM cells). [, , ] By blocking Kv1.3, this compound prevents the efflux of potassium ions, leading to membrane depolarization and suppression of TEM cell activation. [, , , ]

Q2: How does the structure of this compound contribute to its selectivity for Kv1.3?

A: The key structural difference between ShK and this compound lies in the substitution of lysine at position 22 with diaminopropionic acid (Dap). [, ] This single amino acid change alters the binding configuration of this compound within the Kv1.3 channel pore. [] While Lys22 in ShK interacts directly with the negatively charged pore, Dap22 in this compound interacts with residues further out in the vestibule region, specifically His404 and Asp386. [] This altered binding mode contributes to the enhanced selectivity of this compound for Kv1.3 over other potassium channels like Kv1.1. [, ]

Q3: What is the therapeutic potential of this compound in autoimmune diseases?

A: Given its selective blockade of Kv1.3, this compound has been investigated as a potential therapeutic agent for T cell-mediated autoimmune diseases. [] Studies in a rat model of multiple sclerosis, adoptive transfer experimental autoimmune encephalomyelitis (AT-EAE), have shown that this compound, alone or in combination with the IKCa1 blocker TRAM-34, can prevent and ameliorate disease severity. [] These findings suggest that targeting Kv1.3 with this compound could be a promising strategy for treating multiple sclerosis and other autoimmune disorders. [, ]

Q4: Are there any concerns regarding the safety and potential side effects of this compound?

A: While this compound demonstrates therapeutic potential, some studies highlight potential concerns. Research indicates that this compound exhibits a lower affinity for Kv1.3 compared to ShK, requiring higher concentrations for efficacy and potentially increasing the risk of off-target effects. [] Additionally, this compound displays an affinity for heteromultimeric Kv1.1-Kv1.2 channels, present in the brain and peripheral tissues, which could lead to unintended side effects. [] Further research is crucial to fully understand the safety profile and long-term effects of this compound before its use in clinical settings.

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